molecular formula C24H29N3O5S2 B2972773 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 1006265-89-9

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2972773
CAS No.: 1006265-89-9
M. Wt: 503.63
InChI Key: LWEZOAHCLHQPPG-IZHYLOQSSA-N
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Description

(Z)-N-(6-Methoxy-3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex molecule featuring:

  • A benzo[d]thiazole core substituted with methoxy and 2-methoxyethyl groups.
  • A sulfonamide linker connected to a 2-methylpiperidine moiety.
  • A benzamide group contributing to its planar aromaticity.

The sulfonyl group enhances solubility and binding affinity, while the piperidine moiety may influence pharmacokinetics .

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-17-6-4-5-13-27(17)34(29,30)20-10-7-18(8-11-20)23(28)25-24-26(14-15-31-2)21-12-9-19(32-3)16-22(21)33-24/h7-12,16-17H,4-6,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEZOAHCLHQPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Benzothiazole Core : This five-membered heterocyclic structure contains both sulfur and nitrogen, which are crucial for its biological interactions.
  • Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.
  • Sulfonamide Group : The sulfonyl moiety is known to enhance the pharmacological profile of compounds, potentially increasing their efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Alkylation : The introduction of the methoxyethyl group is performed via alkylation reactions using 2-methoxyethyl bromide under basic conditions.
  • Formation of the Sulfonamide Linkage : This involves reacting the benzothiazole derivative with a piperidine derivative to introduce the sulfonamide functionality.

Anticancer Properties

Research indicates that compounds with a benzothiazole core exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells.

Concentration (μM)Effect on Cell Proliferation
1Moderate inhibition
2Significant inhibition
4High inhibition

Studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle, mechanisms critical for their anticancer effects .

Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in various inflammatory processes. This suggests that (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide may be effective in treating conditions characterized by inflammation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial activity, making them candidates for further investigation in this area .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and inflammatory pathways.
  • Receptor Interaction : The compound could interact with various receptors, modulating their activity and leading to desired biological effects.
  • Induction of Apoptosis : By promoting apoptotic pathways, it can effectively reduce tumor cell viability.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of benzothiazole derivatives in various biological contexts:

  • Antitumor Activity : A study demonstrated that a related benzothiazole compound significantly inhibited tumor growth in xenograft models .
  • Inflammatory Models : In vivo models showed that benzothiazole derivatives reduced edema and inflammatory markers in induced inflammation settings .
  • Microbial Resistance : Investigations into microbial resistance patterns revealed that certain modifications to the benzothiazole core enhanced antimicrobial potency against resistant strains .

Comparison with Similar Compounds

Benzo[d]Thiazole Derivatives

Example Compound : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Structural Differences : Lacks the sulfonyl-piperidine group but shares the benzo[d]thiazole core and benzamide substituent.

Sulfonamide-Containing Triazoles

Example Compounds : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structural Overlap : Both feature sulfonyl groups critical for hydrogen bonding.
  • Key Divergence : The triazole core replaces benzo[d]thiazole, altering electron distribution and steric bulk. IR spectra confirm the absence of C=O vibrations in triazoles (vs. 1663–1682 cm⁻¹ in the target compound), suggesting differential reactivity .

Piperidine-Modified Heterocycles

Example Compounds : Thiazolidin-4-one and 1,3-oxazepine derivatives

  • Functional Comparison: Piperidine in the target compound enhances lipophilicity, whereas thiazolidinone derivatives prioritize ring strain for conformational selectivity.

Physicochemical and Spectral Properties

Table 1: Spectral Data Comparison

Property Target Compound Triazole Derivatives Thiazolidin-4-one
C=O Stretch (IR) 1663–1682 cm⁻¹ Absent 1680–1700 cm⁻¹
S=O Stretch (IR) 1247–1255 cm⁻¹ 1243–1258 cm⁻¹ Not reported
1H-NMR (Aromatic) δ 7.2–8.1 ppm (benzamide) δ 7.0–7.8 ppm (sulfonyl aryl) δ 6.9–7.5 ppm (heterocyclic)

The target compound’s IR and NMR profiles align with its hybrid structure, combining features of benzamide and sulfonamide-containing analogues.

Table 2: Tanimoto Similarity Indices and Bioactivity

Compound Class Tanimoto Index* Reported Activity Reference
Target Compound 1.00 Kinase inhibition (predicted)
Aglaithioduline 0.70 HDAC8 inhibition
Gefitinib 0.65 EGFR inhibition
Triazole-sulfonamide 0.55 Antifungal

*Calculated using Morgan fingerprints and Tanimoto coefficients .

Cross-Reactivity and Assay Variability

Cross-reactivity studies indicate that structurally similar compounds may exhibit divergent binding affinities depending on assay format. For example, sulfonamide derivatives show variable immunoassay responses despite shared epitopes . This highlights the need for multi-method validation when comparing the target compound to analogues.

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